molecular formula C9H7Br2FO2 B1409892 Methyl 2,6-dibromo-4-fluorophenylacetate CAS No. 1807182-43-9

Methyl 2,6-dibromo-4-fluorophenylacetate

Cat. No.: B1409892
CAS No.: 1807182-43-9
M. Wt: 325.96 g/mol
InChI Key: NSUBCEOMKIMCFE-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-4-fluorophenylacetate is a halogenated aromatic ester characterized by its bromine and fluorine substituents on the phenyl ring. These esters are typically studied for their physicochemical properties, reactivity, and applications in organic synthesis or material science.

Properties

IUPAC Name

methyl 2-(2,6-dibromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)4-6-7(10)2-5(12)3-8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUBCEOMKIMCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis

  • General Synthesis : Methyl 2,6-dibromo-4-fluorophenylacetate can be synthesized using 4-fluorophenylacetic acid as a starting material. The synthesis typically involves bromination followed by esterification. In industrial settings, continuous flow reactors and automated systems can be used to optimize the reaction for higher yields and purity.
  • Esterification : The esterification of 3,5-dibromo-4-fluorophenylacetic acid with methanol is a common method, often facilitated by a catalyst like sulfuric acid under reflux conditions to ensure complete conversion to the ester.

Reactions

This compound can participate in various chemical reactions using common reagents in polar solvents under controlled conditions to optimize yields:

  • Hydrolysis
  • Reduction
  • Grignard reactions
  • Halogenation

Analytical Techniques and Characterization

To characterize the physical and chemical properties of methyl 3,5-dibromo-4-fluorophenylacetate, analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed. These methods provide detailed information about the compound's molecular structure and purity. Relevant physical data includes melting point, boiling point, and specific gravity which may vary based on purity and environmental conditions.

Applications

This compound has several scientific applications:

  • Synthesis of complex organic molecules
  • Potential interactions with molecular targets like enzymes or receptors, potentially modulating their activity due to the influence of its halogen substituents on binding affinity and specificity
  • enhancing lipophilicity, affecting how the compound interacts within biological systems

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-4-fluorophenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to remove the bromine atoms, potentially forming 4-fluorophenylacetate derivatives.

    Oxidation: Oxidative conditions can modify the ester group or the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 4-fluorophenylacetate or its derivatives.

    Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

Methyl 2,6-dibromo-4-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Methyl Esters

Substituent Effects on Reactivity
  • Methyl Salicylate: Contains hydroxyl and methoxy groups, enabling hydrogen bonding and resonance stabilization.
  • Sandaracopimaric Acid Methyl Ester : A diterpene ester with a complex bicyclic structure. Unlike Methyl 2,6-dibromo-4-fluorophenylacetate, its reactivity is dominated by aliphatic double bonds and methyl groups rather than halogen interactions .
Physical and Chemical Properties

While direct data for this compound is absent, general trends for methyl esters can be inferred:

Property This compound* Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight ~307.9 (estimated) 152.15 ~330.5
Boiling Point (°C) High (halogens increase b.p.) 222 >300 (decomposes)
Solubility Low in water (polar aprotic solvents) Slightly soluble Insoluble in water
Stability High (halogen-induced steric protection) Moderate Moderate (oxidation-sensitive)

*Estimated values based on halogenated analogs.

Limitations of Available Evidence and Recommendations

The provided evidence lacks direct data on this compound, focusing instead on unrelated methyl esters (e.g., plant-derived diterpenes, methyl salicylate) . Key gaps include:

  • Experimental Data : Melting points, spectroscopic profiles (NMR, IR), and chromatographic retention times.
  • Synthetic Routes: No information on bromination/fluorination steps or esterification conditions.
  • Toxicity/Environmental Impact : Halogenated compounds often require rigorous safety assessments, which are absent here.

Recommendations :

Consult specialized databases (SciFinder, Reaxys) for halogenated phenylacetate analogs.

Cross-reference patents or synthetic organic chemistry journals for reaction protocols.

Perform computational modeling (e.g., DFT) to predict reactivity and thermodynamic properties.

Q & A

Q. What are the optimal synthetic routes for Methyl 2,6-dibromo-4-fluorophenylacetate, and how can intermediates be validated?

Methodological Answer:

  • Synthetic Pathways :
    • Bromination : Start with 4-fluoro-2-methylphenylacetate. Introduce bromine at positions 2 and 6 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
    • Esterification : React 2,6-dibromo-4-fluorophenylacetic acid with methanol via acid catalysis (H₂SO₄ or HCl).
  • Intermediate Validation :
    • HPLC-MS : Monitor reaction progress and confirm intermediate purity.
    • NMR (¹H/¹³C) : Compare spectra with analogs like 4-bromo-2,6-difluoroaniline to verify substituent positions.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR : Identify aromatic protons (split patterns due to Br/F substituents) and ester methyl groups (singlet at ~3.8 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O at ~170 ppm) and quaternary carbons adjacent to halogens.
  • High-Resolution MS : Validate molecular ion ([M+H]⁺) and isotopic patterns (Br’s distinct ¹:¹ doublet).
  • Cross-Validation : Compare with crystallographic data from structurally similar esters (e.g., 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate ).

Advanced Research Questions

Q. How can crystallographic data address discrepancies between experimental and computational structural models?

Methodological Answer:

  • X-Ray Diffraction : Resolve bond lengths/angles, particularly C-Br and C-F interactions. Compare with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)).
  • Mercury Software : Use packing similarity analysis to identify non-covalent interactions (halogen bonding, π-stacking) .
  • Case Study : For analogs like 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate , discrepancies in torsion angles were resolved by refining van der Waals radii in computational models.

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • High halogen density may lead to dense, disordered packing.
    • Steric hindrance from bromine substituents reduces crystal symmetry.
  • Solutions :
    • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
    • Void Analysis : Mercury’s void visualization tool identifies potential solvent-accessible regions .
    • Temperature Gradients : Gradual cooling (-5°C/day) promotes ordered lattice formation.

Q. How to analyze conflicting reactivity data in halogenated aryl esters under nucleophilic conditions?

Methodological Answer:

  • Controlled Experiments :
    • Vary solvents (polar aprotic vs. protic) and nucleophiles (e.g., KCN, NaOMe).
    • Monitor para-F substituent’s electronic effects on ester hydrolysis rates.
  • Mechanistic Probes :
    • Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis pathways.
    • DFT Calculations : Compare activation energies for Br vs. F substitution (referencing 4-bromo-2,6-difluoroaniline reactivity ).

Data-Driven Analysis

Q. Table 1: Key Spectral Benchmarks for this compound

TechniqueExpected Signal/ValueReference Compound
¹H NMR δ 3.85 (s, 3H, COOCH₃)2-(4-fluorophenyl)-2-oxoethyl ester
¹³C NMR δ 170.2 (C=O), 112.4 (C-Br)4-bromo-2,6-difluoroaniline
HRMS [M+H]⁺ = 323.9076 (C₉H₆Br₂FO₂)N/A (Theoretical calculation)

Q. Table 2: Crystallographic Parameters for Halogenated Analogs

CompoundSpace GroupHalogen Bond Length (Å)Reference
2-(4-fluorophenyl)-2-oxoethyl benzoateP2₁/cC-F: 1.34
4-bromo-2,6-difluoroanilineC2/cC-Br: 1.89

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dibromo-4-fluorophenylacetate
Reactant of Route 2
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Methyl 2,6-dibromo-4-fluorophenylacetate

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